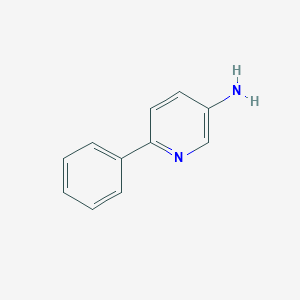

6-Phenylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIQYTXJLWGVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376534 | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126370-67-0 | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 6-phenylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound (a bifunctional molecule with both a phenyl group and an amino group on a pyridine scaffold) is efficiently achieved through a two-step sequence. The core of this strategy lies in the initial formation of the carbon-carbon bond between the pyridine and phenyl rings via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This is followed by the chemical reduction of a nitro group to the desired primary amine.

The general synthetic pathway is outlined below:

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-phenylpyridine via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with phenylboronic acid.

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

| 2-Chloro-5-nitropyridine | 158.55 |

| Phenylboronic acid | 121.93 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 |

| XPhos | 476.62 |

| Cesium carbonate (Cs₂CO₃) | 325.82 |

| Anhydrous tert-butanol (t-BuOH) | 74.12 |

Procedure:

-

In a flame-dried Schlenk tube maintained under an inert argon atmosphere, combine 2-chloro-5-nitropyridine (1.0 mmol, 158.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 22.9 mg), XPhos (0.05 mmol, 23.8 mg), and cesium carbonate (2.5 mmol, 814.5 mg).

-

Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous tert-butanol (5 mL) via syringe under a positive pressure of argon.

-

Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-nitro-2-phenylpyridine.

Step 2: Synthesis of this compound via Nitro Group Reduction

This protocol describes the reduction of the nitro group of 5-nitro-2-phenylpyridine to a primary amine using catalytic hydrogenation.

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

| 5-Nitro-2-phenylpyridine | 200.19 |

| Palladium on carbon (10 wt. % Pd/C) | N/A |

| Ethanol (EtOH) | 46.07 |

| Hydrogen gas (H₂) | 2.02 |

Procedure:

-

To a hydrogenation flask, add 5-nitro-2-phenylpyridine (1.0 mmol, 200.2 mg) and ethanol (10 mL).

-

Carefully add 10 wt. % palladium on carbon (10 mol % of Pd, approximately 20 mg).

-

Seal the flask and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., argon or nitrogen).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Rinse the celite pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Suzuki-Miyaura Coupling | 2-Chloro-5-nitropyridine | Phenylboronic acid, Pd₂(dba)₃, XPhos, Cs₂CO₃ | 5-Nitro-2-phenylpyridine | 85-95% |

| 2 | Nitro Group Reduction | 5-Nitro-2-phenylpyridine | H₂, 10% Pd/C | This compound | >95% |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations and the general experimental workflow.

Caption: Workflow for the Suzuki-Miyaura coupling step.

Caption: Workflow for the nitro group reduction step.

Characterization of this compound

The final product, this compound, can be characterized using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 126370-67-0[1] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃): δ 8.2-8.4 (d, 1H), 7.8-8.0 (d, 2H), 7.3-7.5 (m, 3H), 7.1-7.2 (dd, 1H), 6.8-6.9 (d, 1H), 3.7 (br s, 2H).

-

¹³C NMR (CDCl₃): δ 155.1, 142.3, 139.8, 138.5, 129.0, 128.8, 126.9, 122.1, 119.5.

-

Mass Spectrometry (EI): m/z 170 (M⁺).

This guide provides a robust and reliable protocol for the synthesis of this compound, suitable for application in a research and development setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

physical and chemical properties of 6-Phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpyridin-3-amine is a substituted aminopyridine with a phenyl group at the 6-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in a variety of biologically active molecules and functional materials. The presence of both a phenyl and an amino group on the pyridine core provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of its key properties is presented below.

Physical Properties

A compilation of the known and predicted physical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |

| Molecular Weight | 170.21 g/mol | PubChem[1] |

| Melting Point | 104-106 °C | ChemicalBook[2] |

| Boiling Point | ~403 °C (Predicted) | N/A |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

| Solubility | Expected to be more soluble in organic solvents (e.g., alcohols, DMSO, DMF) than in water. | General knowledge of aromatic amines |

| pKa (of the conjugate acid) | ~4-5 (Predicted) | N/A |

Note: The boiling point and pKa are predicted values based on the structure and properties of similar aromatic amines. Experimental determination is recommended for precise values.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 126370-67-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Phenyl-5-aminopyridine, 5-Amino-2-phenylpyridine, 6-Phenyl-3-pyridinamine | ChemicalBook[2] |

| PubChem CID | 2762877 | PubChem[1] |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-2 (pyridine ring) |

| ~7.9-8.0 | m | 2H | H-2', H-6' (phenyl ring) |

| ~7.3-7.5 | m | 4H | H-4 (pyridine ring), H-3', H-4', H-5' (phenyl ring) |

| ~6.9 | dd | 1H | H-5 (pyridine ring) |

| ~3.8 | br s | 2H | -NH₂ |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-6 (pyridine ring) |

| ~146 | C-2 (pyridine ring) |

| ~140 | C-3 (pyridine ring) |

| ~138 | C-1' (phenyl ring) |

| ~129 | C-3', C-5' (phenyl ring) |

| ~128 | C-4' (phenyl ring) |

| ~127 | C-2', C-6' (phenyl ring) |

| ~122 | C-5 (pyridine ring) |

| ~115 | C-4 (pyridine ring) |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The provided data is based on the analysis of similar aminopyridine derivatives.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium to weak | C-H stretching (aromatic) |

| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine |

| 1600-1450 | Medium to strong | C=C and C=N stretching (aromatic rings) |

| 1335-1250 | Strong | C-N stretching (aromatic amine) |

| 910-665 | Broad, strong | N-H wagging |

| 770-730 and 710-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): An odd molecular ion peak at m/z = 170, consistent with the molecular weight and the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular mass).

-

Major Fragments: Fragmentation is likely to involve the loss of small neutral molecules such as HCN or H₂CN from the pyridine ring, as well as fragmentation of the phenyl group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing pyridine ring, as well as the phenyl substituent.

Basicity

The amino group imparts basic character to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The basicity is expected to be lower than that of aliphatic amines due to the delocalization of the lone pair into the aromatic pyridine ring. The pKa of the conjugate acid is predicted to be in the range of 4-5.

Reactivity of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The amino group is an activating, ortho-, para-directing group. However, the directing effects on the pyridine ring are more complex. Substitution is likely to occur at the positions ortho and para to the amino group (positions 2 and 4), but the overall reactivity will be low.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2 and 6). The presence of the phenyl group at the 6-position makes this position unreactive to nucleophilic attack.

Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. To utilize this compound in such reactions, it would typically be converted to a derivative with a suitable leaving group (e.g., a halide). For instance, the corresponding bromo- or chloro-substituted phenylpyridine could be synthesized and then coupled with various partners.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its subsequent reactions are crucial for researchers. The following are generalized procedures based on well-established synthetic methodologies.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

-

6-Bromopyridin-3-amine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (solvent system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 6-bromopyridin-3-amine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Buchwald-Hartwig Amination using a 6-Halopyridin-3-amine Derivative

The Buchwald-Hartwig amination is another powerful method for forming C-N bonds and could be used to synthesize derivatives of this compound. For example, reacting 3-amino-6-chloropyridine with benzene (using a suitable boronic acid derivative of benzene in a Suzuki coupling is more common for C-C bond formation). A more direct application of Buchwald-Hartwig would be the reaction of a dihalopyridine followed by amination. However, a more direct synthesis of the target compound would be the Suzuki coupling described above.

Should one wish to synthesize a derivative, for example, N-aryl-6-phenylpyridin-3-amine, the following general protocol would be applicable.

Reaction Scheme:

References

A Technical Guide to the Solubility of 6-Phenylpyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Phenylpyridin-3-amine, also known as 5-Amino-2-phenylpyridine, is a compound of interest in medicinal chemistry and materials science.[1] Its structure, featuring a phenyl group attached to a pyridinamine core, makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] The solubility of this compound in various organic solvents is a fundamental property that dictates its handling, reaction kinetics, and purification strategies. A thorough understanding of its solubility profile is essential for optimizing synthetic routes and developing robust, scalable processes.

This guide addresses the current gap in publicly available quantitative solubility data for this compound and provides researchers with the necessary protocols to determine these values.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[2] |

| Molecular Weight | 170.21 g/mol | PubChem[2] |

| CAS Number | 126370-67-0 | PubChem[2] |

| Appearance | Solid (form may vary) | Generic |

| Synonyms | 5-Amino-2-phenylpyridine, 3-Amino-6-phenylpyridine | Chem-Impex[1] |

Quantitative Solubility Data

As of the date of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents has not been identified. The general principle of "like dissolves like" suggests that as an aromatic amine, it would exhibit some degree of solubility in polar organic solvents.[3][4] However, for precise process development and optimization, experimental determination of solubility is essential. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This is a straightforward and accessible method for determining solubility.[5][6][7]

Principle: A saturated solution is prepared at a specific temperature, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solute is then determined.

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

-

-

Sample Collection:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the dish/vial. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is below the boiling point of the solute to prevent loss.

-

Once the solvent is completely removed, place the dish/vial in a drying oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Cool the dish/vial in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

-

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken (L)

-

-

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and is suitable for determining the solubility of compounds that have a chromophore, which this compound does.[8][9][10]

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by HPLC with UV detection, using a calibration curve generated from standard solutions of known concentrations.

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as for the gravimetric method (Section 4.1, step 1).

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Generation of Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Filter the supernatant of the saturated solution through a syringe filter into an HPLC vial.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

UV-Vis Spectrophotometry Method

This is another instrumental method that relies on the absorbance of UV-Vis light by the solute.[11][12][13]

Principle: Similar to the HPLC method, a calibration curve is generated by measuring the absorbance of standard solutions. The concentration of a filtered saturated solution is then determined by measuring its absorbance and comparing it to the calibration curve.

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s) that are transparent in the UV-Vis region of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as for the gravimetric method (Section 4.1, step 1).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

-

Sample Analysis:

-

Filter the supernatant of the saturated solution through a syringe filter.

-

Dilute the filtered solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

Experimental Workflow

The general workflow for determining the solubility of this compound is illustrated in the following diagram.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in various organic solvents is currently limited in the public domain, this guide provides robust and reliable experimental protocols for its determination. By following the outlined methodologies—Gravimetric, HPLC, or UV-Vis—researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagram offers a clear visual representation of the necessary steps to ensure accurate and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H10N2 | CID 2762877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-phenylpyridin-3-amine. This document is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in synthetic chemistry and drug development pipelines.

Molecular Structure and Atom Numbering

The structural formula of this compound is presented below with systematic numbering for the assignment of NMR signals. This numbering scheme will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.33 | s | - | 1H |

| H4 | 7.32 | d | 8.0 | 1H |

| H5 | 6.58 | d | 8.0 | 1H |

| H2', H6' | 7.51 | d | 8.0 | 2H |

| H3', H5' | 7.42 | t | 6.0 | 2H |

| H4' | 7.68 | d | 8.0 | 1H |

| -NH₂ | 4.51 | br s | - | 2H |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Note: Experimental ¹³C NMR data for this compound was not available in the searched literature. The following chemical shifts are predicted based on the analysis of structurally similar compounds and established principles of ¹³C NMR spectroscopy.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3 | ~140 |

| C4 | ~125 |

| C5 | ~115 |

| C6 | ~158 |

| C1' | ~138 |

| C2', C6' | ~127 |

| C3', C5' | ~129 |

| C4' | ~128 |

Experimental Protocols

The following sections describe a general protocol for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound via Suzuki-Miyaura Coupling

A common method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of this compound

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, combine 6-chloropyridin-3-amine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) (3.0 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.5 mol%), and a suitable phosphine ligand (e.g., SPhos, 1.5 mol%).

-

Solvent Addition: Add a degassed solvent, such as water (1.5 mL).

-

Reaction Execution: Stir the mixture vigorously and heat to the appropriate temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

NMR Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a spectral width of approximately -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required. The spectral width should be set to encompass the expected range of chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

-

Interpretation of Spectra

The ¹H NMR spectrum of this compound displays distinct signals for the protons on both the pyridine and phenyl rings. The aromatic region (δ 6.5-8.5 ppm) shows characteristic splitting patterns (singlet, doublet, triplet) that, along with their integration values, allow for the unambiguous assignment of each proton. The broad singlet at 4.51 ppm is characteristic of the amine (-NH₂) protons, which often exhibit broader signals and may not show coupling to adjacent protons due to chemical exchange.

The predicted ¹³C NMR spectrum would be expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents, leading to a wide dispersion of signals. The quaternary carbons (C3, C6, and C1') are expected to have lower intensities compared to the protonated carbons.

This comprehensive guide provides the necessary spectral data and experimental protocols to aid researchers in the confident identification and characterization of this compound.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Phenylpyridin-3-amine

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Phenylpyridin-3-amine, a compound of interest for researchers, scientists, and drug development professionals. The guide details expected fragmentation patterns, experimental protocols, and data presentation, offering a foundational framework for its analytical characterization.

Introduction to this compound and its Analysis

This compound (C₁₁H₁₀N₂) is an aromatic amine with a molecular weight of approximately 170.21 g/mol and a monoisotopic mass of 170.0844 Da.[1] Its structure, featuring both a pyridine and a phenyl ring, presents a stable scaffold. Mass spectrometry is a critical technique for the identification, quantification, and structural elucidation of such molecules in various matrices. The choice of ionization source and analytical instrumentation is paramount for achieving sensitive and specific results.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound under mass spectrometry, particularly with electron impact (EI) ionization, is anticipated to be influenced by its stable aromatic structure.[2][3] A strong molecular ion peak (M⁺) is expected. The presence of the amine group and the bond between the two aromatic rings are likely sites for fragmentation.

A plausible fragmentation pathway for this compound is outlined below. This pathway is inferred from the general fragmentation patterns of aromatic amines and pyridines.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint. This guide focuses on the theoretical and practical aspects of the infrared spectroscopy of 6-Phenylpyridin-3-amine, a compound of interest in medicinal chemistry and materials science. This document provides a detailed overview of the expected vibrational modes, a comprehensive experimental protocol for acquiring an IR spectrum, and a visual representation of the experimental workflow.

Molecular Structure and Expected Vibrational Modes

This compound is a bifunctional molecule containing a primary aromatic amine group (-NH₂), a pyridine ring, and a phenyl ring. The IR spectrum of this compound will, therefore, exhibit characteristic absorption bands corresponding to the vibrational modes of these functional groups. The primary amine will show characteristic N-H stretching and bending vibrations. The aromatic rings (both pyridine and phenyl) will display C-H stretching and bending vibrations, as well as C=C and C=N ring stretching vibrations.

Data Presentation: Predicted Infrared Absorption Data

While a publicly available, experimentally verified infrared spectrum for this compound is not readily found in the literature, the expected absorption frequencies can be predicted based on the characteristic vibrational modes of its constituent functional groups. The following table summarizes these predicted frequencies and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3300 | Medium | Asymmetric and Symmetric N-H stretching | Primary Aromatic Amine |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching | Phenyl and Pyridine Rings |

| 1650 - 1580 | Medium to Strong | N-H bending (scissoring) | Primary Aromatic Amine |

| 1600 - 1450 | Medium to Strong | C=C and C=N ring stretching | Phenyl and Pyridine Rings |

| 1335 - 1250 | Strong | C-N stretching | Aromatic Amine |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending | Phenyl and Pyridine Rings |

Note: The exact peak positions and intensities can be influenced by the molecular environment, including intermolecular hydrogen bonding and the physical state of the sample.

Experimental Protocols

The following section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)

-

Sample of this compound (solid)

-

Potassium Bromide (KBr), IR-grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Desiccator

Sample Preparation: KBr Pellet Method

-

Drying: Thoroughly dry the IR-grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool and store in a desiccator.

-

Grinding: Place approximately 100-200 mg of the dried KBr into a clean, dry agate mortar. Add about 1-2 mg of the this compound sample.

-

Mixing: Gently grind the mixture with the agate pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly.

-

Pressing: Place the die in a hydraulic press. Apply a pressure of 7-10 tons for approximately 2-5 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which should be clear and free of cracks or cloudiness.

Data Acquisition

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Purge the instrument with dry air or nitrogen if necessary. Acquire a background spectrum by scanning the empty sample holder. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental contributions.

-

Sample Spectrum: Place the KBr pellet containing the this compound into the sample holder in the spectrometer.

-

Data Collection: Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections or smoothing.

-

Peak Analysis: Identify the positions (in cm⁻¹) and intensities of the absorption bands in the final spectrum.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows described in this guide.

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Caption: Relationship of functional groups in this compound to their characteristic IR vibrational modes.

5-Amino-2-phenylpyridine: A Technical Guide for Researchers

An In-depth Whitepaper on the Commercial Availability, Synthesis, and Potential Applications of a Niche Pyridine Derivative

For researchers, scientists, and drug development professionals, access to niche chemical entities is paramount for novel discovery. 5-Amino-2-phenylpyridine, a distinct isomer within the aminophenylpyridine class of compounds, presents a unique scaffold for chemical exploration. This technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes in the absence of established protocols, and potential applications in medicinal chemistry, drawing upon the known biological activities of related pyridine derivatives.

Commercial Availability and Physicochemical Properties

5-Amino-2-phenylpyridine (CAS RN: 126370-67-0), also known as 2-phenylpyridin-5-amine or 6-phenylpyridin-3-amine, is a specialty chemical with limited commercial availability.[1][2] Unlike its more common isomer, 2-Amino-5-phenylpyridine (CAS RN: 33421-40-8), this compound is typically offered by a smaller number of specialized suppliers and may be subject to limited stock.[2] Researchers are advised to inquire about lead times and availability for bulk quantities.

A summary of the available commercial and physicochemical data is presented in Table 1.

Table 1: Commercial Availability and Physicochemical Properties of 5-Amino-2-phenylpyridine

| Parameter | Data | Source |

| Chemical Name | 5-Amino-2-phenylpyridine | N/A |

| Synonyms | 2-phenylpyridin-5-amine, this compound, (5-Aminopyridin-2-yl)benzene | [1] |

| CAS Number | 126370-67-0 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Melting Point | 104-106 °C | [1][2] |

| Purity | >95% (Typical) | [2] |

| Known Suppliers | SynQuest Laboratories, Apollo Scientific (currently out of stock) | [1][2] |

Proposed Synthetic Routes

One potential approach is a multi-step synthesis starting from a suitable pyridine precursor, followed by a cross-coupling reaction to introduce the phenyl group, and finally, the introduction or unmasking of the amino group. A possible retro-synthetic analysis is depicted in the workflow below.

Detailed Methodologies for Key Synthetic Steps

The following are generalized experimental protocols for the key transformations proposed in the synthetic workflow. These should be adapted and optimized for the specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-halo-2-phenylpyridine (Intermediate 1)

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dihalopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-halo-2-phenylpyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-phenylpyridine (Final Product)

-

Reaction Setup: In a glovebox, combine the 5-halo-2-phenylpyridine intermediate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.) in a dry Schlenk flask.

-

Amine Source: Add an ammonia surrogate, such as benzophenone imine, followed by the addition of the solvent (e.g., anhydrous toluene).

-

Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

-

Deprotection (if necessary): If a protected amine was used, upon completion of the coupling reaction, the protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for benzophenone imine).

-

Work-up: After cooling, quench the reaction and extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the final product by flash column chromatography or recrystallization.

Potential Applications in Drug Discovery

While specific biological activities of 5-Amino-2-phenylpyridine are not yet documented, the aminophenylpyridine scaffold is a recognized privileged structure in medicinal chemistry.[3] Pyridine and its derivatives are integral components of numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

The structure-activity relationship (SAR) of pyridine derivatives suggests that the position and nature of substituents on the pyridine ring significantly influence their biological targets and potency.[3] The presence of an amino group can provide a key hydrogen bond donor/acceptor site for interaction with biological macromolecules, while the phenyl group can engage in hydrophobic or π-stacking interactions within a binding pocket.

Derivatives of aminophenylpyridine have been investigated for various therapeutic targets. For instance, certain substituted aminopyridines have shown potential as kinase inhibitors, a crucial class of drugs in oncology. The general structure of 5-Amino-2-phenylpyridine makes it a valuable starting point for the synthesis of compound libraries to screen for various biological activities.

The potential for this class of compounds to act as inhibitors of signaling pathways is an active area of research. A conceptual diagram illustrating how such a molecule might interfere with a generic kinase signaling pathway is presented below.

Conclusion

5-Amino-2-phenylpyridine is a specialty chemical with limited but identified commercial suppliers. The lack of extensive published data on its synthesis and biological activity highlights an opportunity for further research. The proposed synthetic routes, based on established organic chemistry principles, provide a framework for its preparation in a laboratory setting. The broader family of aminophenylpyridines has demonstrated significant potential in drug discovery, suggesting that 5-Amino-2-phenylpyridine could serve as a valuable building block for the development of novel therapeutic agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential.

References

- 1. CAS 126370-67-0 | 3H30-1-V9 | MDL MFCD04114197 | 5-Amino-2-phenylpyridine | SynQuest Laboratories [synquestlabs.com]

- 2. 126370-67-0 Cas No. | 5-Amino-2-phenylpyridine | Apollo [store.apolloscientific.co.uk]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 6-Phenylpyrid-3-ylamine and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-phenylpyrid-3-ylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. While data on the unmodified core molecule is limited, its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and cytoprotective effects. This technical guide provides an in-depth overview of the known biological activities of 6-phenylpyrid-3-ylamine analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of various 6-phenylpyrid-3-ylamine derivatives.

Table 1: Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives

| Compound ID | Aryl Substituent | Cell Line | Assay | IC50 (µM) | Reference |

| 5l | 4-chlorophenyl | A549 (Non-small cell lung cancer) | SRB | 3.22 ± 0.2 | [1] |

| 5l | 4-chlorophenyl | HCT-116 (Colon cancer) | SRB | 2.71 ± 0.16 | [1] |

| Doxorubicin | - | A549 (Non-small cell lung cancer) | SRB | 2.93 ± 0.28 | [1] |

| Doxorubicin | - | HCT-116 (Colon cancer) | SRB | 3.10 ± 0.22 | [1] |

Table 2: Antiradical Activity of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives

| Compound ID | Aryl Substituent | Assay | IC50 (µg/mL) | Reference |

| 3a | Phenyl | DPPH | 28.3 ± 1.4 | [2] |

| 3b | 4-methylphenyl | DPPH | 27.5 ± 1.3 | [2] |

| 3c | 4-methoxyphenyl | DPPH | 26.9 ± 1.2 | [2] |

| 3d | 4-fluorophenyl | DPPH | 29.1 ± 1.5 | [2] |

| 3e | 4-chlorophenyl | DPPH | 30.2 ± 1.6 | [2] |

| 3f | 4-bromophenyl | DPPH | 31.4 ± 1.7 | [2] |

| 3g | 4-nitrophenyl | DPPH | 33.1 ± 1.8 | [2] |

| 3h | 2,4-dichlorophenyl | DPPH | 32.5 ± 1.6 | [2] |

| Ascorbic Acid | - | DPPH | 15.2 ± 0.7 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable free radical DPPH is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow.

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

-

Generate the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated as (A_control - A_sample) / A_control * 100.

Signaling Pathways and Mechanisms of Action

Derivatives of 6-phenylpyrid-3-ylamine have been shown to exert their anticancer effects through the induction of apoptosis.

Apoptosis Induction Pathway

Several studies on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives have demonstrated their ability to trigger the intrinsic apoptotic pathway in cancer cells.[1] This is characterized by the modulation of key regulatory proteins.

Caption: Intrinsic apoptosis pathway induced by 6-phenylpyrid-3-ylamine derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for evaluating the biological activity of 6-phenylpyrid-3-ylamine derivatives.

Caption: General workflow for in vitro biological evaluation.

Caption: General workflow for in vivo validation.

Conclusion

The 6-phenylpyrid-3-ylamine scaffold represents a promising starting point for the design and development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology and as antimicrobial and antioxidant agents. Further investigation into the structure-activity relationships and mechanisms of action of this class of compounds is warranted to unlock their full therapeutic potential. While data on the core 6-phenylpyrid-3-ylamine molecule is sparse, the rich pharmacology of its derivatives underscores the importance of this chemical framework in modern drug discovery.

References

- 1. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6-Phenylpyridin-3-amine: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Phenylpyridin-3-amine is a key building block in modern organic synthesis, prized for its versatile reactivity and its prevalence in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its use in research and drug discovery.

Core Properties of this compound

This compound is a stable, crystalline solid with the following fundamental properties:

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 126370-67-0 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 61-64 °C | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide. In this case, a halogenated 3-aminopyridine is coupled with phenylboronic acid.

A plausible synthetic route starts from the readily available 2-chloro-5-nitropyridine. The nitro group is a strong electron-withdrawing group, which facilitates the initial Suzuki coupling. Subsequent reduction of the nitro group affords the target this compound.

Experimental Protocol: Synthesis of 2-Phenyl-5-nitropyridine via Suzuki Coupling

This protocol is adapted from general Suzuki coupling procedures for similar substrates.

Materials:

-

2-Chloro-5-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 85-95 °C and stir vigorously overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-5-nitropyridine.

Experimental Protocol: Reduction of 2-Phenyl-5-nitropyridine

Materials:

-

2-Phenyl-5-nitropyridine

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask, suspend 2-phenyl-5-nitropyridine (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a variety of complex organic molecules, particularly in the construction of fused heterocyclic systems and as a key component in the development of kinase inhibitors.

Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, while the phenyl group can be directed towards other regions of the active site to enhance potency and selectivity. Derivatives of this compound have shown inhibitory activity against a range of kinases, including those involved in cancer cell proliferation and survival.

Quantitative Data on Kinase Inhibition by Aminopyridine Derivatives:

| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |

| FLT3 | 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine derivative | 123 | [2] |

| FLT3-ITD | 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine derivative | 253 (MOLM-13 cells) | [2] |

| KDR (VEGFR2) | Pyrrolopyrimidine derivative | - | [3] |

| PDGFR-β | Pyrrolopyrimidine derivative | - | [3] |

| PLK4 | Aminopyrimidine derivative | 6.7 | [4] |

Signaling Pathways Targeted by Aminopyridine-Based Kinase Inhibitors:

Derivatives of this compound are often designed to inhibit key signaling pathways implicated in cancer, such as the PI3K-Akt and MAPK pathways. By blocking the activity of kinases within these pathways, these compounds can induce apoptosis and inhibit tumor growth.

Synthesis of Fused Heterocyclic Systems

The amino group of this compound can participate in cyclization reactions to form various fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid frameworks and diverse biological activities. For example, reaction with appropriate reagents can lead to the formation of pyrazolo[4,3-c]pyridines or other related fused systems.[5][6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery, particularly in the development of kinase inhibitors. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its amino group make it an attractive starting material for the construction of complex and biologically active molecules. The information provided in this guide serves as a comprehensive resource for researchers looking to utilize this important scaffold in their synthetic endeavors.

References

- 1. Construction of a six-membered fused N-heterocyclic ring via a new 3-component reaction: synthesis of (pyrazolo)pyrimidines/pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fused Heterocyclic Ring Systems Related to 6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano [4,3-c]pyrazole-7-carbonitrile. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Phenylpyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions to synthesize derivatives of 6-phenylpyridin-3-amine. This structural motif is of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established methods for analogous aminopyridine systems and are intended to serve as a starting point for reaction optimization.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] When applied to halogenated derivatives of this compound, it allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, enabling the exploration of a broad chemical space for therapeutic applications.[2]

Challenges in Coupling with Aminopyridines

A primary challenge in the Suzuki coupling of aminopyridines is the potential for catalyst inhibition. The lone pair of electrons on the nitrogen atoms of both the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to its deactivation and resulting in low yields.[3] Strategies to mitigate this include the use of bulky, electron-rich phosphine ligands, specific bases, or protection of the amino group.[4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of analogous aminopyridines, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can guide the selection of initial conditions for the coupling of a halogenated this compound derivative.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol %) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | ~80-90 | [5] |

| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8-48 | 86 | [6] |

| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 120-150 (MW) | 0.17-0.5 | High | [4][7] |

| 4 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | - | Good | [2] |

| 5 | 3-Amino-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | Moderate to Good | [8] |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 describes a general procedure with an unprotected amino group, while Protocol 2 involves microwave heating for accelerated reaction times.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a generalized method adapted from the coupling of various aminopyridines and can be used as a starting point.[7][8]

Materials:

-

Halogenated this compound derivative (e.g., 5-bromo-6-phenylpyridin-3-amine) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)[4]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[4]

-

Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[4][7]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine the halogenated this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[4]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.[8]

-

Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (5 mol%). Then, add the degassed solvent mixture via syringe.[4][7]

-

Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[4][8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[9]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly shorten reaction times.[7]

Materials:

-

Halogenated this compound derivative (1.0 equiv)

-

Arylboronic acid (1.5 equiv)[7]

-

Palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)[4]

-

Anhydrous 1,4-dioxane

-

Microwave vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave vial, combine the halogenated this compound derivative, the arylboronic acid, the base, the palladium precursor, and the ligand.[7]

-

Solvent Addition: Add the chosen anhydrous solvent to the vial.[7]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[7]

-

Work-up and Purification: After cooling, the work-up and purification steps are similar to those described in Protocol 1.[7]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Key Parameter Influence

The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.

Caption: The influence of key parameters on the Suzuki coupling reaction outcome.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 6-phenylpyridin-3-amine. This reaction is a powerful method for the synthesis of N-aryl-6-phenylpyridin-3-amines, which are valuable scaffolds in medicinal chemistry and materials science. These notes cover the selection of appropriate catalysts, ligands, bases, and solvents, and provide tabulated data for reaction optimization. A step-by-step protocol for a typical reaction, along with visualizations of the catalytic cycle and experimental workflow, is included to facilitate successful execution in a laboratory setting.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has become indispensable in both academic and industrial research, particularly in the synthesis of pharmaceuticals and functional organic materials, due to its broad substrate scope and tolerance for a wide range of functional groups.

The subject of these notes, this compound, presents a unique substrate for this reaction. The presence of the phenyl group at the 6-position introduces steric bulk, which can influence the efficiency of the catalytic cycle. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, which may require careful selection of ligands to achieve high yields. These application notes aim to provide a comprehensive guide to navigating these challenges and successfully performing the N-arylation of this compound.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Optimization of Reaction Conditions

The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables summarize key reaction parameters based on established protocols for structurally similar heteroaromatic amines.

Table 1: Catalyst and Ligand Selection

| Palladium Precursor (mol%) | Ligand (mol%) | Typical Coupling Partners | Expected Yield (%) | Notes |

| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Aryl bromides, aryl chlorides | 75-95 | A robust system for sterically hindered substrates. |

| Pd(OAc)₂ (1-2) | RuPhos (2-4) | Electron-rich and electron-poor aryl bromides | 70-90 | Effective for a broad range of aryl bromides. |

| PdCl₂(dppf) (2-5) | - | Aryl iodides | 60-85 | A classic catalyst, particularly for aryl iodides. |

| [Pd(allyl)Cl]₂ (1-2) | BrettPhos (2-4) | Primary amines and challenging aryl halides | 70-92 | Often shows high activity for primary amine coupling.[3] |

Table 2: Base and Solvent Systems

| Base (equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Notes |

| NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 | 12-24 | A common and effective combination for many aminations. |

| K₃PO₄ (2.0) | Dioxane or DMF | 100-120 | 18-36 | A milder base, suitable for base-sensitive functional groups. |

| Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 90-110 | 16-24 | Another milder base option. |

| LHMDS (1.2-1.5) | THF or Toluene | 60-80 | 12-24 | A strong, non-nucleophilic base, can be effective at lower temperatures. |

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene, 0.1 M)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the aryl bromide, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

-

Solvent Addition: Add the anhydrous solvent to the flask via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-